2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone ring fused with a tetrahydrothiophene dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the Tetrahydrothiophene Dioxide Moiety: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or peracetic acid.
Pyrazolone Ring Formation: The pyrazolone ring can be synthesized by reacting hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the tetrahydrothiophene dioxide moiety with the pyrazolone ring. This can be done using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene dioxide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolone ring.
Scientific Research Applications
2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe or tool in biological studies to investigate various biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-dioxidotetrahydrothien-3-ylamine: This compound shares the tetrahydrothiophene dioxide moiety but lacks the pyrazolone ring.
Ethyl 2-(1,1-dioxidotetrahydrothien-3-yl)-3-oxobutanoate: This compound has a similar tetrahydrothiophene dioxide moiety but features a different functional group.
Uniqueness
2-(1,1-dioxidotetrahydrothien-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the combination of the pyrazolone ring and the tetrahydrothiophene dioxide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-methyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-6-4-8(11)10(9-6)7-2-3-14(12,13)5-7/h7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNSNOWZALAJQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2CCS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396881 |
Source
|
Record name | 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881-38-9 |
Source
|
Record name | 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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